RS-0466

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

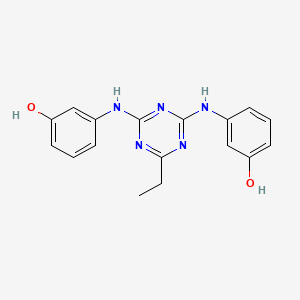

3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHSAZGOCOREQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431920 | |

| Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536993-37-0 | |

| Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of [COMPOUND NAME]?

Please provide the specific [COMPOUND NAME] you would like me to research. Once you provide the name of the compound, I will generate an in-depth technical guide on its mechanism of action tailored to researchers, scientists, and drug development professionals, adhering to all your specified requirements for data presentation, experimental protocols, and visualizations.

To demonstrate the format and level of detail you can expect, below is a template structured according to your request.

This technical guide provides a comprehensive overview of the mechanism of action of [COMPOUND NAME], including its molecular targets, signaling pathways, and key experimental evidence. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Executive Summary

Molecular Target and Binding Profile

This section will detail the primary molecular target(s) of [COMPOUND NAME].

-

Target Name: [e.g., Epidermal Growth Factor Receptor (EGFR)]

-

Target Class: [e.g., Receptor Tyrosine Kinase]

-

Binding Site: [e.g., ATP-binding pocket of the kinase domain]

-

Nature of Interaction: [e.g., Covalent, Non-covalent, Competitive, Non-competitive]

The binding affinity and inhibitory concentrations of [COMPOUND NAME] against its primary target and other relevant molecules are summarized in the table below.

| Target/Assay | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| [e.g., EGFR T790M] | [Value] | [Value] | [e.g., Cell-free kinase assay] | [Citation] |

| [e.g., Wild-type EGFR] | [Value] | [Value] | [e.g., Cell-based phosphorylation assay] | [Citation] |

| [e.g., HER2] | [Value] | [Value] | [e.g., Radioligand binding assay] | [Citation] |

Signaling Pathway Analysis

[COMPOUND NAME] modulates the following signaling pathway(s).

The primary signaling cascade affected by [COMPOUND NAME] is the [Name of Pathway]. Upon binding to its target, [COMPOUND NAME] [inhibits/activates] its activity, leading to a downstream cascade that affects cellular processes such as [e.g., proliferation, apoptosis, differentiation].

Caption: Inhibition of the target receptor by [COMPOUND NAME] blocks downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the mechanism of action of [COMPOUND NAME].

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of [COMPOUND NAME] against its target kinase.

-

Materials: Recombinant human [Target Kinase], ATP, substrate peptide, [COMPOUND NAME], kinase buffer, detection reagent.

-

Procedure:

-

A solution of [Target Kinase] was prepared in kinase buffer.

-

[COMPOUND NAME] was serially diluted to create a range of concentrations.

-

The kinase, substrate peptide, and [COMPOUND NAME] were incubated at [Temperature] for [Time].

-

The kinase reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for [Time] at [Temperature].

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified using [Detection Method, e.g., luminescence].

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Objective: To confirm the inhibition of target phosphorylation in a cellular context.

-

Cell Line: [e.g., A549 lung cancer cell line]

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were serum-starved for [Time] and then treated with various concentrations of [COMPOUND NAME] for [Time].

-

Cells were stimulated with [Ligand, e.g., EGF] to induce receptor phosphorylation.

-

Cells were lysed, and the protein concentration was determined.

-

Phosphorylation of the target protein was measured using a sandwich ELISA with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

-

Caption: Workflow for a cell-based phosphorylation assay.

Conclusion

The Discovery and Synthesis of Ivosidenib: A Targeted Approach Against Mutant IDH1 Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ivosidenib (formerly AG-120, marketed as Tibsovo®) represents a landmark achievement in precision medicine, being a first-in-class, potent, and selective oral inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2] Somatic mutations in the IDH1 gene, particularly at the R132 residue, confer a neomorphic gain-of-function activity that leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular metabolism, ultimately impairing hematopoietic differentiation and driving oncogenesis in various malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][5][6] Developed by Agios Pharmaceuticals, Ivosidenib selectively targets the mutated IDH1 enzyme, leading to a significant reduction in 2-HG levels and the restoration of normal cellular differentiation.[7][8] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and clinical efficacy of Ivosidenib.

Discovery of Ivosidenib

The journey to discover Ivosidenib began with the identification of IDH1 mutations as key drivers in several cancers.[3] The subsequent discovery that these mutations led to the production of the oncometabolite 2-HG provided a clear therapeutic hypothesis: inhibiting the mIDH1 enzyme would deplete 2-HG and restore normal cellular function.

The discovery process followed a structured, multi-stage approach from initial screening to lead optimization.[4]

This rational drug design process, beginning with a high-throughput screening campaign against the mIDH1 enzyme, identified initial hit compounds.[4] Through extensive medicinal chemistry efforts in the hit-to-lead and lead optimization phases, these initial scaffolds were refined to improve potency, selectivity, and pharmacokinetic properties, culminating in the selection of Ivosidenib (AG-120) as the clinical candidate.[4]

Mechanism of Action

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[5] However, cancer-associated mutations in IDH1 result in a gain-of-function, enabling the enzyme to convert α-KG to the oncometabolite 2-HG.[3][5]

Ivosidenib acts as a selective inhibitor of this mutated IDH1 enzyme. By binding to the mutant enzyme, it blocks the catalytic activity responsible for 2-HG production.[5][9] The subsequent reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, which play crucial roles in epigenetic regulation (e.g., histone and DNA demethylation).[3] This restores normal gene expression patterns, leading to the differentiation of malignant cells, such as myeloid blasts in AML, into mature, functional cells.[7][10]

Quantitative Data

In Vitro Potency

Ivosidenib demonstrates high potency and selectivity for various IDH1-R132 mutants over the wild-type (WT) enzyme.

| Target Enzyme | IC50 (nM) |

| IDH1-R132H | 12[9] |

| IDH1-R132C | 13[9] |

| IDH1-R132G | 8[9] |

| IDH1-R132L | 13[9] |

| IDH1-R132S | 12[9] |

| Wild-Type IDH1 | >1000 (Inactive)[7] |

| Wild-Type IDH2 | Inactive[7] |

| Table 1: In vitro inhibitory potency of Ivosidenib against various IDH1 enzymes. |

Clinical Efficacy in Acute Myeloid Leukemia (AML)

Clinical trials have established the efficacy of Ivosidenib both as a monotherapy and in combination for patients with IDH1-mutated AML.

| Trial / Treatment Arm | Patient Population | Primary Endpoint | Result |

| Phase 1 (NCT02074839) | R/R AML | Overall Response Rate (ORR) | 42%[1] |

| Complete Response (CR) | 22%[1] | ||

| AGILE Phase 3 (NCT03173248) | Newly Diagnosed AML | Median Overall Survival (OS) | 29.3 months[11][12] |

| Ivosidenib + Azacitidine | |||

| Placebo + Azacitidine | Median Overall Survival (OS) | 7.9 months[11][12] | |

| CR Rate | 47% vs 15%[12] | ||

| Table 2: Summary of key clinical trial data for Ivosidenib in AML. |

Clinical Efficacy in Cholangiocarcinoma

Ivosidenib is also approved for previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.

| Trial / Treatment Arm | Patient Population | Primary Endpoint | Result |

| ClarIDHy Phase 3 (NCT02989857) | Previously Treated | Median Progression-Free Survival (PFS) | 2.7 months[13] |

| Ivosidenib | |||

| Placebo | Median Progression-Free Survival (PFS) | 1.4 months[13] | |

| Median Overall Survival (OS) | 10.3 months vs 7.5 months[13] | ||

| ProvIDHe Phase 3b | Previously Treated (Real-World) | Median PFS | 4.7 months[14] |

| Median OS | 15.5 months[14] | ||

| Table 3: Summary of key clinical trial data for Ivosidenib in Cholangiocarcinoma. |

Synthesis of Ivosidenib

The chemical synthesis of Ivosidenib has been reported through various routes, with a notable process published by Teva Pharmaceuticals that avoids column chromatography for the final active pharmaceutical ingredient (API).[2] A key feature of this synthesis is a multi-component Ugi reaction, followed by a Buchwald-Hartwig cross-coupling reaction.[2][15]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Driving Drug Discovery Forward: Strategic Lead Optimization | Biobide [biobide.com]

- 4. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis method of Ivosidenib_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

An In-Depth Technical Guide to the Early In Vitro Studies of Vorinostat (SAHA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor. It represents a significant class of epigenetic modifiers that alter gene expression without changing the DNA sequence itself. Early in vitro research was pivotal in characterizing its mechanism of action and anti-cancer properties. This document provides a comprehensive overview of these foundational studies, detailing its enzymatic inhibition, effects on cancer cell lines, and impact on key cellular processes. Quantitative data is presented in structured tables, and key experimental protocols are described to provide a reproducible framework for researchers.

Mechanism of Action: Histone Deacetylase Inhibition

Vorinostat's primary mechanism involves the inhibition of class I, II, and IV histone deacetylases.[1][2][3] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[2][4] This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[4] Vorinostat binds to the zinc ion in the active site of HDACs, effectively blocking their enzymatic activity.[1][5] The resulting accumulation of acetylated histones leads to a more open chromatin structure, which is associated with active gene expression.[6] This reactivation of silenced tumor suppressor genes is a key driver of Vorinostat's anti-tumor effects.[2][3]

Quantitative Data: Enzymatic Inhibition

Early cell-free assays established the potent inhibitory activity of Vorinostat against specific HDAC isoforms.

| Target Enzyme | IC50 Value | Citation(s) |

| HDAC (Cell-free mix) | ~10 nM | [7] |

| HDAC1 | 10 nM | [7][8] |

| HDAC3 | 20 nM | [7][8] |

Experimental Protocol: Cell-Free HDAC Inhibition Assay

A typical protocol for determining HDAC inhibitory activity involves the following steps:

-

Enzyme Preparation: Recombinant human HDAC1 and HDAC3 enzymes are purified.

-

Substrate: A fluorescently labeled acetylated peptide or [³H]acetyl-labeled histone is used as the substrate.

-

Reaction: The HDAC enzyme, substrate, and varying concentrations of Vorinostat (or a vehicle control like DMSO) are incubated in an assay buffer at 37°C.

-

Development: A developing solution (e.g., trypsin) is added to stop the reaction and cleave the deacetylated substrate, generating a fluorescent signal or releasing [³H]acetic acid.

-

Detection: The fluorescence is measured using a plate reader. For radiolabeled assays, the released [³H]acetic acid is quantified by scintillation counting.[7]

-

Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-Proliferative and Cytotoxic Effects

Vorinostat demonstrates broad anti-proliferative and cytotoxic activity across a wide range of cancer cell lines.[2][6] Its effects are dose- and time-dependent, inducing cell death, growth arrest, or differentiation.[4][6]

Quantitative Data: Cell Line Sensitivity (IC50)

The half-maximal inhibitory concentration (IC50) for cell viability varies among different cancer types.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| MCF-7 | Breast Cancer | 0.75 | [7] |

| SW-982 | Synovial Sarcoma | 8.6 | [4] |

| SW-1353 | Chondrosarcoma | 2.0 | [4] |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | [7] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | [7] |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [7] |

| Various | Pediatric Tumors | 0.48 - 9.8 | [6] |

Experimental Protocol: Cell Viability Assay (MTS-based)

The following workflow is commonly used to assess the effect of Vorinostat on cell viability.

-

Cell Culture: Cancer cell lines (e.g., SW-982, SW-1353) are cultured in appropriate media and conditions.[4]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The following day, the media is replaced with fresh media containing various concentrations of Vorinostat or a DMSO vehicle control.[4]

-

Incubation: Plates are incubated for a specified duration (e.g., 96 hours).[6]

-

Viability Assessment: An MTS-based reagent is added to each well. Metabolically active, viable cells reduce the tetrazolium salt (MTS) into a colored formazan product.

-

Quantification: The absorbance of the formazan product is measured with a microplate reader, which is directly proportional to the number of living cells.

-

IC50 Calculation: A four-parameter logistic model is often used to calculate the IC50 value from the dose-response curve.[4]

Effects on Cell Cycle and Apoptosis

A primary consequence of HDAC inhibition by Vorinostat is the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Cell Cycle Arrest

Vorinostat treatment frequently leads to the accumulation of cells in the G1 and/or G2-M phases of the cell cycle.[5][7] This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21.[4][9] For example, in MCF-7 breast cancer cells, Vorinostat causes an accumulation of cells in G1 and G2-M.[7] Similarly, in rituximab-resistant lymphoma cells, Vorinostat induces G1 arrest through the upregulation of p21 and downregulation of CDK2 and Cyclin E.[9]

Induction of Apoptosis

Vorinostat triggers apoptosis through both intrinsic and extrinsic pathways.[3][10] It can modulate the expression of key apoptosis-regulating genes, including members of the Bcl-2 family.[10][11] Studies in sarcoma and melanoma cells have shown that Vorinostat treatment leads to a dose-dependent increase in apoptosis, confirmed by caspase-3/7 activation and DNA fragmentation assays.[4][12] For instance, in SW-982 sarcoma cells, Vorinostat treatment increased caspase 3/7 activity by up to 23%.[4] In A375 melanoma cells, apoptosis increased from 0.1% in control cells to 10.8% after a 24-hour incubation with 10 µmol/L Vorinostat.[12]

References

- 1. Vorinostat - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]

- 9. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

N-Acetylcysteine (NAC): A Comprehensive Technical Guide to its Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established mucolytic agent and an effective antidote for acetaminophen overdose.[1] Its therapeutic potential, however, extends far beyond these initial indications, with growing interest in its role as a potent antioxidant and modulator of various cellular pathways implicated in a wide range of disorders. Despite its broad spectrum of activity, the clinical utility of NAC is often hampered by its low oral bioavailability and short plasma half-life.[2][3] This has spurred the development of a diverse array of structural analogs and derivatives designed to overcome these pharmacokinetic limitations and enhance its therapeutic efficacy.

This in-depth technical guide provides a comprehensive overview of the core structural analogs and derivatives of N-acetylcysteine. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of this promising class of therapeutic agents. This guide summarizes key quantitative data, details experimental protocols for the synthesis of these compounds, and provides visualizations of the critical signaling pathways they modulate.

Core Structural Modifications and Rationale

The primary motivation for the chemical modification of NAC is to improve its pharmacokinetic profile, particularly its oral bioavailability, which is reported to be as low as 6-10%.[3] The majority of structural modifications have focused on the carboxyl and thiol groups of the cysteine backbone.

Esterification of the carboxyl group to produce prodrugs like N-acetyl-L-cysteine ethyl ester (NACET) is a common strategy to increase lipophilicity and enhance membrane permeability.[4] Amidation of the carboxyl group, resulting in derivatives such as N-acetylcysteine amide (NACA), also aims to improve cellular uptake and bioavailability.[5] Modifications of the thiol group are generally avoided as this functional group is critical for the antioxidant and mucolytic activities of NAC.

Quantitative Comparison of NAC and its Derivatives

The following tables summarize the available quantitative data on the pharmacokinetic properties and efficacy of NAC and its key derivatives. It is important to note that the data are compiled from various studies and experimental conditions may differ.

| Compound | Administration Route | Dose | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability (%) | Species | Reference |

| N-Acetylcysteine (NAC) | Oral | 400 mg | - | - | 6.25 h | 9.1 (total NAC) | Human | [6][7] |

| Intravenous | 200 mg | - | - | 5.58 h (total NAC) | 100 | Human | [6][7] | |

| Oral | 600 mg | 2711.7 ng/mL | ~1.0 h | 15.4 h | - | Human (Chinese) | [8] | |

| Oral | 600 mg | - | - | 18.7 h | - | Human (Caucasian) | [8] | |

| N-Acetylcysteine Amide (NACA) | Oral | - | - | - | - | 67 | Mouse | [5] |

| N-Acetyl-L-cysteine Ethyl Ester (NACET) | Oral | - | - | - | - | ~10-fold higher than NAC | Rat | [9] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Please note that direct comparisons should be made with caution due to differing experimental designs and species.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-acetylcysteine and some of its key derivatives.

Synthesis of N-Acetylcysteine (NAC)

Method 1: Direct Acylation [10]

-

Suspend L-cysteine hydrochloride monohydrate in aqueous tetrahydrofuran under a nitrogen atmosphere.

-

Add sodium acetate trihydrate to the suspension and stir at room temperature to neutralize the hydrochloride salt.

-

Cool the resulting suspension and add acetic anhydride dropwise.

-

Stir the suspension at room temperature and then heat to reflux.

-

Neutralize the resulting suspension of sodium N-acetyl-L-cysteinate with aqueous hydrogen chloride.

-

Filter the mixture to remove the sodium chloride precipitate.

-

Isolate the product by distilling the solvent from the filtrate under vacuum, followed by crystallization.

Method 2: Using N-acetyl-1H-benzotriazole [10]

-

Prepare N-acetyl-1H-benzotriazole by reacting acetic acid with a mixture of 1 equivalent of 1H-benzotriazole and 1 equivalent of thionyl chloride at room temperature for 2 hours.

-

Dissolve 0.02 mol of N-acetyl-1H-benzotriazole in 30 mL of methanol by stirring at room temperature.

-

Add 0.02 mol of L-cysteine to the solution and stir for 3 hours.

-

Allow the solvent to evaporate overnight.

-

Purify the product through a series of separation steps to remove unreacted starting materials.

Synthesis of N-Acetyl-L-cysteine Methyl Ester[2]

-

Suspend N-acetyl-L-cysteine (32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere and stir for 15 minutes.

-

Add concentrated sulfuric acid (0.8 mL) dropwise at room temperature with vigorous stirring.

-

After 22 hours of stirring, add water (25 mL) and remove the volatile components under reduced pressure.

-

Dilute the resulting residue with ethyl acetate (200 mL) and wash with aqueous saturated sodium bicarbonate (150 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as a white crystalline solid.

Synthesis of N-Acetyl-L-cysteine Ethyl Ester (NACET)[4]

-

Prepare NACET under an argon atmosphere by the N-acetylation of L-cysteine ethyl ester in dichloromethane.

-

Use equimolar amounts of acetic anhydride for the acetylation reaction.

-

The final product can be purified by HPLC.

Synthesis of N-Acetylcysteine Amide (NACA)[5]

-

React N-acetyl-L-cysteine methyl ester with ammonium hydroxide.

-

The reaction can be carried out at room temperature.

-

The product is isolated and purified to yield NACA.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of NAC and its derivatives are mediated through several key signaling pathways. The primary mechanism involves its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Additionally, NAC can directly modulate glutamatergic neurotransmission through its influence on the N-methyl-D-aspartate (NMDA) receptor.

Glutathione Synthesis Pathway

NAC is readily deacetylated in the body to yield L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione. Glutathione plays a critical role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS).

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 3. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jvsmedicscorner.com [jvsmedicscorner.com]

- 7. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Compound X: Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data-driven approaches required for the successful identification and validation of the molecular target of a novel therapeutic candidate, herein referred to as Compound X.

Introduction

The process of bringing a new drug to market is a lengthy and resource-intensive endeavor, with a high rate of failure in clinical trials often attributed to a lack of efficacy or unforeseen toxicity.[1] A significant portion of these failures can be traced back to inadequate pre-clinical target validation.[1] Therefore, the rigorous identification and subsequent validation of a drug's molecular target are the most critical early steps in drug discovery.[1][2][3] This process confirms the target's role in the disease's biological pathway and assesses the potential therapeutic benefits of modulating it.[4] This guide outlines a systematic approach, combining biochemical, genetic, and biophysical methods, to confidently identify and validate the target of Compound X.

Part 1: Target Identification

Target identification, or target deconvolution, is the process of finding the specific molecular partner(s) of a bioactive compound.[2] This is a crucial step for compounds discovered through phenotypic screens, where the mechanism of action is unknown. Several powerful techniques can be employed.[5][6][7]

Affinity-Based Methods

Affinity-based approaches are a cornerstone of target identification.[8] They rely on using a modified version of the compound to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

Photo-Affinity Chromatography Coupled with Mass Spectrometry (MS)

This is a robust method for identifying direct binding partners.[8][9] The process involves synthesizing a probe version of Compound X that incorporates a photo-reactive group and a purification tag (e.g., biotin).

-

Workflow:

-

The photo-affinity probe is incubated with a cell or tissue lysate.

-

UV irradiation covalently crosslinks the probe to its direct binding partners.

-

The probe-protein complexes are captured on affinity beads (e.g., streptavidin).

-

Non-specifically bound proteins are washed away.

-

The captured proteins are eluted, separated by gel electrophoresis, and identified using mass spectrometry.[8]

-

Thermal Proteome Profiling

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying compound targets directly within living cells or tissues.[10][11][12] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its thermal stability.[11][12]

-

Workflow:

-

Intact cells are treated with Compound X or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

At higher temperatures, unbound proteins denature and aggregate, while stabilized proteins remain soluble.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction.

-

The amount of a specific protein remaining in the soluble fraction at each temperature is quantified, often by Western blot or mass spectrometry.[12] A shift in the melting curve indicates direct target engagement.[12]

-

Part 2: Target Validation

Once a putative target for Compound X is identified (let's call it "Target P"), it must be validated. Target validation is the process of confirming that modulating this target is responsible for the compound's therapeutic effect.[2][4][7] This involves a range of techniques to build a strong, multi-faceted case.[1]

Genetic Validation

Genetic methods provide the strongest evidence for a target's role in a specific phenotype. These techniques involve altering the expression of the target gene to see if it mimics the effect of Compound X.

-

CRISPR-Cas9 Gene Editing: This technology allows for the precise knockout of the gene encoding Target P.[13][14] If the knockout cells replicate the phenotype observed with Compound X treatment, it provides powerful validation.[3][15] CRISPR can also be used to create specific mutations in the target that may confer resistance to the compound, further confirming the on-target effect.[13]

-

RNA Interference (siRNA): Small interfering RNAs (siRNAs) can be used to transiently suppress the expression of the gene for Target P.[2] Observing the expected phenotype upon target knockdown provides another layer of validation.[2][16]

The convergence of genetic and pharmacological evidence is a powerful validation strategy.

dot

Caption: Logical convergence of genetic and pharmacological evidence for target validation.

Biophysical and Biochemical Validation

These methods confirm the direct physical interaction between Compound X and Target P and quantify the binding parameters.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on binding kinetics.[17] It measures the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[17] This is crucial for understanding the affinity and residence time of Compound X on Target P.[17]

-

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during the binding event, providing the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18][19] This gives deep insight into the forces driving the interaction.[19]

-

Enzyme Inhibition Assays: If Target P is an enzyme, its inhibition by Compound X must be characterized. These assays measure the effect of varying concentrations of Compound X on the enzyme's activity.[20] The key output is the IC50 value, the concentration of Compound X that inhibits 50% of the enzyme's activity.[21]

Table 1: Biophysical and Biochemical Data for Compound X and Target P

| Parameter | Method | Value | Units |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 15.2 | nM |

| Isothermal Titration Calorimetry (ITC) | 18.5 | nM | |

| Association Rate (ka) | Surface Plasmon Resonance (SPR) | 2.1 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | Surface Plasmon Resonance (SPR) | 3.2 x 10⁻³ | s⁻¹ |

| Stoichiometry (n) | Isothermal Titration Calorimetry (ITC) | 1.05 | - |

| Enthalpy (ΔH) | Isothermal Titration Calorimetry (ITC) | -8.7 | kcal/mol |

| Entropy (ΔS) | Isothermal Titration Calorimetry (ITC) | 6.2 | cal/mol·K |

| Inhibitory Conc. (IC50) | Enzyme Inhibition Assay | 45.3 | nM |

In Vivo Validation

The final step is to confirm that the interaction between Compound X and Target P is relevant in a living organism.[22][23][24] This is often done using animal models of the disease.[22][23][24]

-

Animal Models: Disease-relevant animal models (e.g., xenograft models in mice for cancer) are used.[22][25] Treatment with Compound X should lead to a therapeutic effect.

-

Target Engagement Biomarkers: It is crucial to show that Compound X is engaging Target P in the animal model at therapeutic doses. This can be done by measuring a downstream biomarker that is modulated by Target P's activity.

dot

Caption: A sequential workflow for the validation of a putative drug target.

Part 3: Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with Compound X (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Quantification: Collect the supernatant (soluble fraction) and analyze the amount of Target P by Western blot or other protein quantification methods.

-

Data Analysis: Plot the percentage of soluble Target P against the temperature to generate melting curves. A rightward shift in the curve for Compound X-treated cells indicates stabilization.

Protocol 2: Enzyme Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, a solution of purified Target P enzyme, and the enzyme's substrate. Prepare a serial dilution of Compound X.[20]

-

Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of Compound X. Allow them to pre-incubate for a set period (e.g., 15 minutes) to allow for binding.[20]

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[20]

-

Monitoring: Monitor the reaction progress over time by measuring the formation of the product, often through a change in absorbance or fluorescence using a plate reader.[20]

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Protocol 3: siRNA-mediated Target Knockdown

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Transfect cells with siRNA specifically targeting the mRNA of Target P or with a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).

-

Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

-

Validation of Knockdown: Harvest a subset of cells to confirm the reduction of Target P expression via qPCR (for mRNA levels) and Western blot (for protein levels).

-

Phenotypic Assay: Use the remaining cells for the relevant phenotypic assay to assess if the knockdown recapitulates the effect of Compound X.

Conclusion

The identification and validation of a drug target is a multifaceted process that requires the integration of evidence from orthogonal approaches. By following the systematic workflow outlined in this guide—combining affinity-based identification, genetic manipulation, and biophysical characterization—researchers can build a robust body of evidence. This rigorous, data-driven approach significantly de-risks subsequent stages of drug development and increases the probability of success in bringing a safe and effective therapeutic to the clinic.

dot

Caption: A hypothetical signaling pathway illustrating the role of Target P.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. A Review of Recent Advances and Research on Drug Target Identification Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. criver.com [criver.com]

- 16. High-throughput siRNA-based functional target validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. MagHelix™ Isothermal Titration Calorimetry (ITC) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]

- 25. wjbphs.com [wjbphs.com]

An In-depth Technical Guide on the Solubility and Stability Testing of Aspirin (Acetylsalicylic acid)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of Aspirin (acetylsalicylic acid). The information presented herein is intended to support drug development professionals in establishing robust testing protocols and ensuring product quality.

Aspirin: Physicochemical Properties

Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID). Its chemical stability and solubility are critical attributes that influence its formulation, bioavailability, and shelf-life. Aspirin is known to be susceptible to hydrolysis, breaking down into salicylic acid and acetic acid, particularly in the presence of moisture.[1][2]

Solubility Profile

The solubility of a drug substance is a key determinant of its absorption and is assessed early in the pre-formulation stage. Aspirin is slightly soluble in water and its solubility is influenced by the solvent and pH.

Quantitative Solubility Data

The following table summarizes the solubility of Aspirin in various solvents.

| Solvent | Solubility | Temperature (°C) |

| Water | 3 mg/mL | 20[1] |

| Water | 10 mg/mL | 37 |

| Ethanol | 50 mg/mL | Not Specified |

| Ethanol | ~80 mg/mL | Not Specified[3] |

| Diethyl Ether | Soluble | Not Specified[1] |

| Acetone | Soluble | Not Specified[1] |

| Dimethyl Sulfoxide (DMSO) | ~41 mg/mL | Not Specified[3] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified[3] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~2.7 mg/mL | Not Specified[3] |

Note: "Soluble" indicates that a precise quantitative value was not provided in the cited sources.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Materials:

-

Aspirin powder

-

Selected solvents (e.g., water, ethanol, PBS)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of Aspirin to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of Aspirin in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[4]

-

Perform the experiment in triplicate to ensure accuracy.

Stability Profile

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug substance.[5][6] Aspirin's primary degradation pathway is hydrolysis to salicylic acid and acetic acid, which can be accelerated by heat, humidity, and high pH.[1][2]

Degradation Pathway

The hydrolysis of Aspirin is a well-documented process. This reaction can occur in both solid and solution states, especially in the presence of moisture.[1]

Figure 1: Hydrolysis degradation pathway of Aspirin.

Stability Testing Protocol

Stability studies are conducted under various environmental conditions to assess the impact of temperature, humidity, and light on the drug substance.[7][8] These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[5][9]

3.2.1 Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify potential degradation products and to develop stability-indicating analytical methods.[7]

Conditions for Forced Degradation:

-

Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at room temperature. Aspirin degrades rapidly in basic solutions.[3]

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 70°C).[10]

-

Photolytic: Exposure to light as per ICH Q1B guidelines.

3.2.2 Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance to establish the re-test period or shelf life.[5][7]

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months[11] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for a stability study.

References

- 1. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. snscourseware.org [snscourseware.org]

- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Accelerated stability study of aspirin | PDF [slideshare.net]

- 11. scribd.com [scribd.com]

Preliminary Toxicity Assessment of Acetylsalicylic Acid (Aspirin)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary toxicity assessment of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). The document summarizes key findings from in vitro and in vivo toxicological studies, focusing on cytotoxicity, genotoxicity, and acute toxicity. Detailed experimental protocols for pivotal assays are provided to facilitate study replication and methodological comparison. Furthermore, this guide visualizes critical cellular signaling pathways affected by aspirin and outlines experimental workflows using Graphviz diagrams, offering a clear and concise overview for researchers in the field of drug development and toxicology.

Introduction

Acetylsalicylic acid (aspirin) is a cornerstone medication for treating pain, fever, and inflammation.[1] It also plays a crucial role in the prevention of cardiovascular events and certain types of cancer.[1] Despite its widespread use and therapeutic benefits, aspirin is associated with a range of toxic effects, particularly at higher doses.[2][3] Understanding the toxicological profile of aspirin is paramount for its safe and effective use. This guide aims to provide a detailed overview of the preliminary toxicity data for aspirin, serving as a valuable resource for the scientific community.

The primary mechanism of action for aspirin involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][4] This inhibition blocks the synthesis of prostaglandins and thromboxane A2, which are key mediators of inflammation, pain, fever, and platelet aggregation.[2][4] While this action underlies its therapeutic effects, it also contributes to its primary toxicities, such as gastrointestinal bleeding.[4]

In Vitro Toxicity Assessment

Cytotoxicity

In vitro studies are instrumental in determining the direct cytotoxic effects of a compound on various cell lines. For aspirin, cytotoxicity has been evaluated in multiple cancer cell lines, demonstrating its potential as an anti-cancer agent.

Table 1: In Vitro Cytotoxicity of Aspirin

| Cell Line | Assay | Concentration Range | Key Findings | Reference |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Not specified | Dose-dependent decrease in cell viability. IC50 of ~15 µmol/ml. | [5][6] |

| HT-29 (Colon Adenocarcinoma) | MTT Assay | 0 - 10 mM | Dose-dependent decrease in cell viability. IC50 of 5 mM. | [7] |

| SW 620 and HT-29 (Colonic Tumor Cells) | Not specified | 1.25 - 10 mM | Dose- and time-dependent increase in toxicity. | [8] |

| Multiple Tumor Cell Lines | CCK-8 Assay | 0 - 16 mM | Dose- and time-dependent cytotoxicity. | [9] |

| Hep-2 (Laryngeal Carcinoma) | MTT Assay | 0 - 200 µg/ml | Dose- and time-dependent decrease in cell viability. IC50 of 91.2 µg/ml. | [10] |

Genotoxicity

Genotoxicity assays are crucial for assessing a compound's potential to damage genetic material. Aspirin has been evaluated in various standard genotoxicity assays.

Table 2: Genotoxicity Profile of Aspirin

| Assay | System | Concentration/Dose | Results | Reference |

| Ames Test | Salmonella typhimurium | 0.3125 - 5 mg/plate | Non-mutagenic | [11] |

| Chromosome Aberration Test | Cultured Human Fibroblasts | Not specified | Induced chromosome aberrations | [12] |

| Alkaline Single Cell Gel Electrophoresis (SCG) Assay | Mice (in vivo) | 0.5, 5, and 50 mg/kg | No clastogenicity observed. Protective effect against MMC-induced genotoxicity. | [13][14] |

In Vivo Toxicity Assessment

Acute Toxicity

Acute toxicity studies in animal models provide essential information about the potential for overdose toxicity in humans.

Table 3: Acute Toxicity of Aspirin in Animal Models

| Species | Route of Administration | LD50 | Key Findings | Reference |

| Rat | Oral | ~0.9 g/kg | Poisoning can lead to hepatitis, nephritis, and shock. | [15] |

| Mouse | Intraperitoneal | Not specified | Doses of 100, 200, and 300 mg/kg were administered to assess effects on cholinesterase activity. | [16] |

Other In Vivo Observations

-

Hepatotoxicity: Chronic administration of aspirin in rats has been shown to be hepatotoxic.[15]

-

Developmental Toxicity: In rodents, salicylates have been found to be teratogenic in early gestation and embryocidal in later gestation at high doses.[12] Studies in rats have shown that aspirin can induce developmental anomalies such as ventricular septal defects and midline defects.[17]

-

Carcinogenicity: A 68-week carcinogenicity study in rats fed with aspirin did not show carcinogenic effects, although the study duration was shorter than current standards.[12]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of aspirin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Ames Test for Mutagenicity

The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.

-

Strain Selection: Use histidine-dependent strains of S. typhimurium (e.g., TA97, TA98, TA100, TA102, TA1535).[11]

-

Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to different concentrations of aspirin on a histidine-deficient agar plate.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Assay

The micronucleus assay assesses chromosomal damage by detecting small nuclei (micronuclei) that form from chromosome fragments or whole chromosomes left behind during cell division.

-

Animal Dosing: Administer aspirin at various dose levels to a group of mice, typically via oral gavage or intraperitoneal injection. Include a positive control (e.g., cyclophosphamide) and a negative control group.[11]

-

Sample Collection: Collect bone marrow or peripheral blood samples at specific time points after dosing (e.g., 24 and 48 hours).

-

Slide Preparation: Prepare slides by smearing the collected cells and staining them with a DNA-specific stain (e.g., Giemsa, acridine orange).

-

Microscopic Analysis: Score the number of micronucleated polychromatic erythrocytes (MNPCEs) per a certain number of total polychromatic erythrocytes (PCEs).

-

Data Analysis: A statistically significant increase in the frequency of MNPCEs in the treated groups compared to the negative control indicates genotoxic activity.

Signaling Pathways and Experimental Workflows

Aspirin-Induced Apoptosis Signaling Pathway

Aspirin has been shown to induce apoptosis (programmed cell death) in cancer cells through both the extrinsic and intrinsic pathways.[5][6] This involves the activation of caspases and an alteration in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][6]

Caption: Aspirin-induced apoptosis signaling pathway.

General In Vitro Cytotoxicity Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in vitro.

Caption: General workflow for in vitro cytotoxicity assessment.

In Vivo Acute Toxicity Study Workflow

This diagram outlines the key steps in an in vivo acute toxicity study.

Caption: Workflow for an in vivo acute toxicity study.

Conclusion

The preliminary toxicity assessment of acetylsalicylic acid reveals a multifaceted profile. In vitro, aspirin demonstrates dose-dependent cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology. While the Ames test indicates a lack of mutagenicity, other assays suggest a potential for chromosomal aberrations, warranting further investigation. In vivo studies confirm its acute toxicity at high doses and highlight potential for hepatotoxicity and developmental toxicity.

The provided experimental protocols and workflow diagrams offer a standardized framework for conducting and interpreting toxicological studies. This comprehensive guide serves as a foundational resource for researchers and professionals involved in drug development, enabling a deeper understanding of the toxicological properties of aspirin and informing the design of future non-clinical and clinical investigations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Aspirin toxicity for human colonic tumor cells results from necrosis and is accompanied by cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genotoxic evaluation of aspirin eugenol ester using the Ames test and the mouse bone marrow micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. journal.waocp.org [journal.waocp.org]

- 14. Aspirin intake suppresses MMC-induced genotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. amphysiol.com [amphysiol.com]

- 16. Inhibitory Effects of Aspirin and Ibuprofen Overdose on Cholinesterase Activity: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of developmental toxicology of aspirin (acetylsalicylic acid) in rats using selected dosing paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on AZD1775 (Adavosertib)

For Researchers, Scientists, and Drug Development Professionals

AZD1775, also known as adavosertib or MK-1775, is a first-in-class, orally active, and selective small-molecule inhibitor of the Wee1 kinase.[1][2] Wee1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[3][4] By inhibiting Wee1, AZD1775 abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with existing DNA damage or compromised G1 checkpoint function, often due to p53 mutations.[3][4][5] This guide provides a comprehensive technical overview of AZD1775, summarizing quantitative data, experimental protocols, and key signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for AZD1775 from various preclinical and clinical studies.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/Assay Condition | Source |

| Wee1 Kinase IC₅₀ | 5.2 nM | Cell-free assay | [1][6] |

| Cell Proliferation IC₅₀ | 49 nM (EC₅₀ for CDC2Y15 phosphorylation) | WiDr cells (mutated p53) | [1] |

| 184 nM | HT29 colorectal cancer cells | [7] |

Table 2: In Vivo Pharmacokinetics (Human)

| Parameter | Value | Dosing | Source |

| T½ (half-life) | ~11 hours | Single agent | [8] |

| Cₘₐₓ | 1192 nM (fasted), 965.9 nM (fed) | 300 mg single dose | [2] |

| AUC | Similar in fed vs. fasted state | 300 mg single dose | [2] |

Table 3: Clinical Efficacy (Combination Therapy)

| Indication | Combination Agent | Objective Response Rate (ORR) | Patient Population | Source |

| Refractory Solid Tumors | Single agent | Two confirmed partial responses | Patients with BRCA mutations | [8] |

| TP53-mutated Ovarian Cancer | Carboplatin | 43% | Refractory/resistant to first-line platinum therapy | [9] |

| Locally Advanced HNSCC | Cisplatin and Docetaxel | 5 of 10 patients (RECISTv1.1) | Neoadjuvant setting | [10][11] |

| Locally Advanced Pancreatic Cancer | Gemcitabine and Radiation | Median overall survival of 21.7 months | Newly diagnosed | [12] |

Experimental Protocols

Detailed methodologies for key experiments involving AZD1775 are outlined below.

This assay quantifies the direct inhibitory effect of AZD1775 on Wee1 kinase activity.

-

Materials : Recombinant human Wee1, [γ-33P]ATP, and a suitable substrate like poly(Lys, Tyr).[1]

-

Procedure :

-

The kinase reaction is performed in the presence of increasing concentrations of AZD1775.[1]

-

The reaction is initiated by adding [γ-33P]ATP and incubated at 30°C for 30 minutes.[1]

-

The radioactivity incorporated into the substrate is measured using a liquid scintillation counter.[1]

-

The IC₅₀ value is determined from the dose-response curve.[1]

-

This assay assesses the cytotoxic effect of AZD1775 on cancer cells.

-

Materials : Cancer cell lines, cell culture medium, AZD1775, and a viability reagent (e.g., CellTiter-Glo).

-

Procedure :

-

Cells are seeded in 96-well plates and treated with a range of AZD1775 concentrations.

-

After a set incubation period (e.g., 72 hours), the viability reagent is added.

-

Luminescence, which correlates with the amount of ATP and thus viable cells, is measured.

-

The IC₅₀ is calculated from the resulting dose-response curve.

-

This protocol outlines the measurement of AZD1775 concentrations in patient plasma samples.

-

Sample Collection : Blood samples are collected at various time points before and after drug administration.[13][14]

-

Sample Processing : Plasma is isolated by centrifugation and stored frozen.[13]

-

Analytical Method : AZD1775 concentrations are measured using a validated method such as hydrophilic interaction liquid chromatography with tandem mass spectrometry (LC/MS-MS).[13]

-

Parameter Calculation : Pharmacokinetic parameters like Cₘₐₓ, AUC, and T½ are calculated using noncompartmental analysis.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AZD1775 and a typical experimental workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effect of food on the pharmacokinetics of the WEE1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors [en-cancer.fr]

- 9. Phase II Study of WEE1 Inhibitor AZD1775 Plus Carboplatin in Patients With TP53-Mutated Ovarian Cancer Refractory or Resistant to First-Line Therapy Within 3 Months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase I Clinical Trial of AZD1775 in Combination With Neoadjuvant Weekly Docetaxel and Cisplatin Before Definitive Therapy in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Paclitaxel in Cell Culture

Abstract

Paclitaxel is a potent anti-cancer agent widely used in both clinical oncology and preclinical research.[1] Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cells.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Paclitaxel in cell culture experiments. This document outlines its mechanism of action, provides quantitative data for various cell lines, and offers detailed protocols for key in vitro assays.

Mechanism of Action

Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[3][4] This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for normal mitotic spindle assembly and disassembly.[3][5] The disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, preventing chromosome segregation and cell division.[3][6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Several signaling pathways are implicated in Paclitaxel-induced apoptosis, including:

-

Activation of the JNK/SAPK pathway [7]

-

Modulation of Bcl-2 family proteins , leading to decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax.[4][8]

-

Release of cytochrome c from the mitochondria, which activates caspase-3, a key executioner of apoptosis.[8]

// Nodes Paclitaxel [label="Paclitaxel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="β-tubulin on\nMicrotubules", fillcolor="#FBBC05", fontcolor="#202124"]; Stabilization [label="Microtubule\nStabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK_MAPK [label="JNK/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Paclitaxel -> Microtubules [label="Binds to"]; Microtubules -> Stabilization [style=solid]; Stabilization -> G2M_Arrest; G2M_Arrest -> JNK_MAPK [label="Activates"]; G2M_Arrest -> PI3K_AKT [label="Inhibits", arrowhead=tee]; G2M_Arrest -> Bcl2 [label="Downregulates", arrowhead=tee]; JNK_MAPK -> Apoptosis; PI3K_AKT -> Bcl2 [label="Normally inhibits Bax", style=dashed, arrowhead=tee]; Bcl2 -> CytoC [arrowhead=tee, label="Inhibits"]; G2M_Arrest -> Bax [label="Upregulates"]; Bax -> CytoC [label="Promotes"]; CytoC -> Caspase3; Caspase3 -> Apoptosis; }

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Data Presentation: Paclitaxel Cytotoxicity

The cytotoxic efficacy of Paclitaxel, often measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines and is dependent on the duration of exposure.[10][11] Prolonged exposure times generally result in increased cytotoxicity.[10][11]

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 48 | ~3.5 µM | [12] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | 2.4 - 5 nM | [12][13] |

| SK-BR-3 | Breast Cancer (HER2+) | 72 | ~10 nM | [13] |

| A549 | Non-Small Cell Lung Cancer | 120 | ~27 nM | [11] |

| PC-3 | Prostate Cancer | 48 | ~5 nM | N/A |

| OVCAR-3 | Ovarian Cancer | 24 | 2.5 - 7.5 nM | [10] |

| HeLa | Cervical Cancer | 24 | 2.5 - 7.5 nM | [10] |

Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, passage number, and assay type. It is crucial to determine the IC50 for your specific cell line and conditions empirically.

Experimental Protocols

General Guidelines for Paclitaxel Preparation

Paclitaxel is highly lipophilic and insoluble in water.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable organic solvent such as DMSO or ethanol. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using a complete cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤0.1% v/v for DMSO).[14]

-

Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve Paclitaxel.

Caption: A general experimental workflow for cell culture studies.

Protocol: Cell Viability (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability. Live cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15]

Materials:

-

96-well cell culture plates

-

Paclitaxel stock solution (in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Paclitaxel or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[16]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18]

Materials:

-

6-well cell culture plates

-

Paclitaxel stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of Paclitaxel (e.g., IC50 concentration) and vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[19]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19] The cell concentration should be approximately 1 x 10^6 cells/mL.[19]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the 100 µL cell suspension.[19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]

-

Analysis: Analyze the samples by flow cytometry within one hour.[19]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. kumc.edu [kumc.edu]

[COMPOUND NAME] dosage and administration guidelines

For Research Use Only. Not for use in diagnostic procedures.

I. Introduction

[COMPOUND NAME] is a novel small molecule inhibitor of the XYZ signaling pathway, which has shown significant promise in preclinical models of various diseases. These application notes provide detailed guidelines for the dosage and administration of [COMPOUND NAME] in both in vitro and in vivo research settings. The protocols outlined below are intended to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.

II. Dosage and Administration Guidelines

The following tables summarize the recommended dosage and administration guidelines for [COMPOUND NAME] based on extensive preclinical research. It is crucial to note that optimal concentrations and dosages may vary depending on the specific cell line, animal model, and experimental conditions. Therefore, it is highly recommended to perform a dose-response study to determine the optimal working concentration for your specific application.

Table 1: In Vitro Dosage Guidelines

| Cell Line | Recommended Concentration Range | Incubation Time | Notes |

| Cell Line A | 1 µM - 10 µM | 24 - 72 hours | Perform a dose-response curve to determine the IC50. |

| Cell Line B | 0.1 µM - 5 µM | 48 hours | Higher concentrations may lead to off-target effects. |

| Primary Cells | 0.01 µM - 1 µM | 12 - 48 hours | Primary cells are more sensitive; start with lower concentrations. |

Table 2: In Vivo Dosage and Administration Guidelines (Mouse Models)

| Dosing Route | Vehicle | Dosage Range | Dosing Frequency | Notes |

| Oral (p.o.) | 0.5% methylcellulose | 10 - 50 mg/kg | Once daily | Ensure complete dissolution of the compound in the vehicle. |

| Intraperitoneal (i.p.) | 10% DMSO in saline | 5 - 25 mg/kg | Twice daily | Monitor for any signs of local irritation at the injection site. |

| Intravenous (i.v.) | 5% dextrose | 1 - 10 mg/kg | Every other day | Administer slowly to avoid acute toxicity. |

III. Experimental Protocols

This protocol describes a method to assess the effect of [COMPOUND NAME] on cell viability using a standard MTT assay.

Materials:

-

[COMPOUND NAME] stock solution (10 mM in DMSO)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

96-well plates